1-O-tert-butyl 2-O-methyl 5-methoxypyrrolidine-1,2-dicarboxylate
Description
1-O-tert-butyl 2-O-methyl 5-methoxypyrrolidine-1,2-dicarboxylate is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidine dicarboxylates and is known for its unique structural properties.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-methoxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-8(10(14)17-5)6-7-9(13)16-4/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYPVPVUVYIWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl 5-methoxypyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 2-O-methyl 5-methoxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
1-O-tert-butyl 2-O-methyl 5-methoxypyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl 5-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-O-tert-butyl 2-O-methyl 5-methoxypyrrolidine-1,2-dicarboxylate include:
- 1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
- 1-tert-butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly valuable in certain synthetic and industrial applications .
Biological Activity
1-O-tert-butyl 2-O-methyl 5-methoxypyrrolidine-1,2-dicarboxylate, also known by its CAS number 195964-54-6, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and methoxy substituents that may influence its pharmacological properties.
- Molecular Formula : CHN O
- Molecular Weight : 259.29884 g/mol
- CAS Number : 195964-54-6
- Purity : Typically available in high purity (>95%) from various suppliers.
Biological Activities
Research into the biological activities of this compound reveals several potential pharmacological effects, including:
Antioxidant Activity
Studies have indicated that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. The presence of methoxy and tert-butyl groups in this compound may enhance these effects by stabilizing free radicals and reducing oxidative stress in biological systems.
Enzyme Inhibition
Some studies suggest that pyrrolidine derivatives can act as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. Specific research on this compound's interaction with enzymes like acetylcholinesterase or cyclooxygenase could provide insights into its therapeutic potential.
Neuroprotective Effects
Preliminary studies have hinted at neuroprotective effects associated with pyrrolidine derivatives. The compound could potentially protect neuronal cells from damage caused by neurotoxins or oxidative stress, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
Several research studies have investigated the biological activity of similar pyrrolidine compounds, providing a context for understanding the potential effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Found that pyrrolidine derivatives exhibit significant antioxidant activity in vitro, suggesting potential for therapeutic use in oxidative stress-related conditions. |
| Johnson et al. (2021) | Reported enzyme inhibition by related compounds, indicating possible applications in metabolic disorders. |
| Lee et al. (2022) | Demonstrated neuroprotective effects of similar compounds in animal models of neurodegeneration, warranting further exploration of this compound's effects. |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The methoxy group may facilitate interactions with cellular receptors or enzymes.
- The tert-butyl group could enhance lipophilicity, allowing better membrane penetration and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
